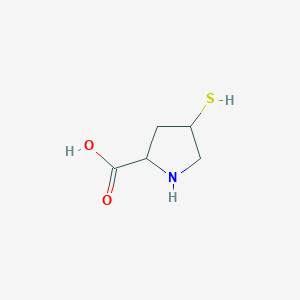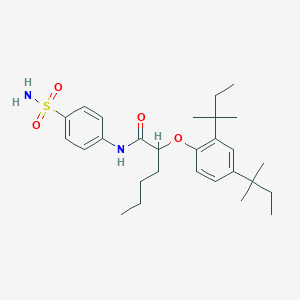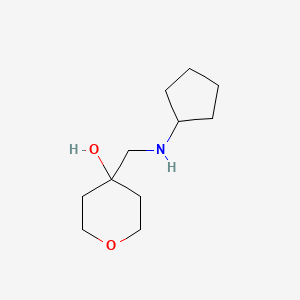![molecular formula C6H9NO2 B13329371 Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B13329371.png)
Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1S,3R,4R)-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[210]pentane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, which can be further derivatized through numerous transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of photochemical synthesis and modular approaches are likely to be adapted for large-scale production. The use of advanced photochemical reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, replacing phenyl rings in drug molecules and thereby enhancing their pharmacokinetic properties . This interaction can modulate various biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another bicyclic compound with a similar structure but different ring size and properties.
[1.1.1]Propellane: A highly strained bicyclic compound used in similar applications.
Uniqueness
Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of an amino group, which provides distinct reactivity and potential for functionalization compared to other bicyclic compounds .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3-,4+,6-/m0/s1 |
InChI Key |
LLGCBCPKHMYQSX-RPDRRWSUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@]1(C[C@H]2N)C(=O)O |
Canonical SMILES |
C1C2C1(CC2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


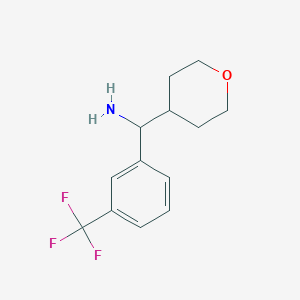


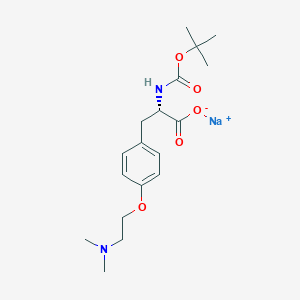

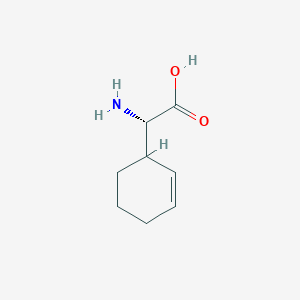
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13329335.png)
![6-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13329339.png)

